molecular formula C14H11NS B14670138 6-Methylsulfanylphenanthridine CAS No. 46493-82-7

6-Methylsulfanylphenanthridine

Cat. No.: B14670138
CAS No.: 46493-82-7
M. Wt: 225.31 g/mol
InChI Key: LPAMJYKDHPCCAI-UHFFFAOYSA-N
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Description

6-Methylsulfanylphenanthridine is a heterocyclic aromatic compound that belongs to the phenanthridine family. Phenanthridines are known for their diverse biological activities, including DNA binding, antitumor, and antiparasitic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylsulfanylphenanthridine can be achieved through several methods. One common approach involves the cyclization of biphenyl-2-carbaldehyde O-acetyl oximes under UV radiation . Another method includes the use of copper-catalyzed intramolecular N-aryl bond-forming processes under basic conditions . Additionally, I2-mediated sp3 C–H amination of aniline precursors provides a straightforward route to phenanthridine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of metal-free and additive-free conditions is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 6-Methylsulfanylphenanthridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products Formed:

Comparison with Similar Compounds

    Phenanthridine: The parent compound, known for its DNA-binding properties.

    6-Methylphenanthridine: Lacks the sulfanyl group, resulting in different reactivity and applications.

    6-Sulfanylphenanthridine: Similar structure but without the methyl group, affecting its chemical behavior.

Uniqueness: 6-Methylsulfanylphenanthridine is unique due to the presence of both the methyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile compound in various research and industrial applications .

Properties

CAS No.

46493-82-7

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

6-methylsulfanylphenanthridine

InChI

InChI=1S/C14H11NS/c1-16-14-12-8-3-2-6-10(12)11-7-4-5-9-13(11)15-14/h2-9H,1H3

InChI Key

LPAMJYKDHPCCAI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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